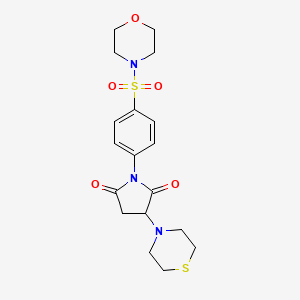
1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione
描述
1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione is a complex organic compound that features both morpholine and sulfonyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the initial formation of the morpholine ring, followed by sulfonylation and subsequent attachment of the thiomorpholine and pyrrolidine-2,5-dione moieties. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve efficient production. Safety measures are also essential due to the potential hazards associated with the reagents and intermediates used in the synthesis .
化学反应分析
Types of Reactions
1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiol groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione has several scientific research applications:
作用机制
The mechanism of action of 1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and morpholine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound shares the morpholine and sulfonyl groups but has a different core structure.
2-(Dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone: Similar in having a morpholine group, but differs in its overall structure and functional groups.
Uniqueness
1-(4-Morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione is unique due to its combination of morpholine, sulfonyl, and thiomorpholine groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c22-17-13-16(19-7-11-27-12-8-19)18(23)21(17)14-1-3-15(4-2-14)28(24,25)20-5-9-26-10-6-20/h1-4,16H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOVFMJDAQANMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


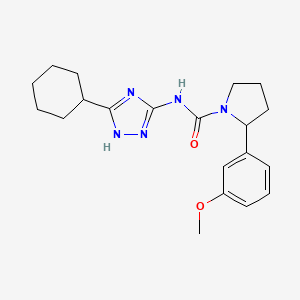
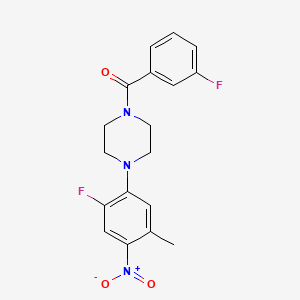
![N-[(E)-(4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3900709.png)
![N-[(E)-(5-chloro-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3900715.png)
![3-{1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperidin-3-yl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3900721.png)
![3-(4-morpholinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3900722.png)
![1-(3-chloro-4-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B3900723.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3900740.png)
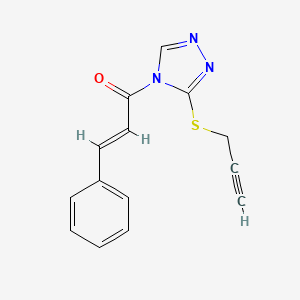
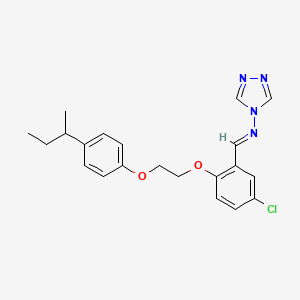
![(5E)-1-(4-methoxyphenyl)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3900773.png)
![4-[5-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3900774.png)
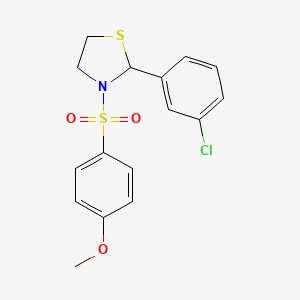
![(5E)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3900787.png)
